2,4-Dimethyl-4-nonanol

Description

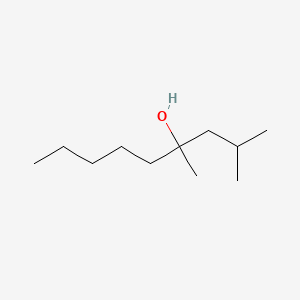

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethylnonan-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O/c1-5-6-7-8-11(4,12)9-10(2)3/h10,12H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCYIZHWZWCLYQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(CC(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80868302 | |

| Record name | 2,4-Dimethylnonan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80868302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Fruity aroma | |

| Record name | 2,4-Dimethyl-4-nonanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1828/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Very slightly soluble in water; soluble in fats, Soluble (in ethanol) | |

| Record name | 2,4-Dimethyl-4-nonanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1828/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.821-0.827 | |

| Record name | 2,4-Dimethyl-4-nonanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1828/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

74356-31-3 | |

| Record name | 2,4-Dimethyl-4-nonanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74356-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethyl-4-nonanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074356313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethylnonan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80868302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethylnonan-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIMETHYL-4-NONANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/625246Q74Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-Dimethyl-4-nonanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032239 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Technical Profile: 2,4-Dimethyl-4-nonanol (CAS 74356-31-3)

[1][2]

Executive Summary

This compound (FEMA 4407) is a branched, tertiary aliphatic alcohol utilized primarily as a flavoring agent and fragrance ingredient due to its stability and distinctive fruity, herbaceous olfactory profile.[1] In the context of drug development, its significance lies in its lipophilicity (LogP ~3.[1]8) and its structural utility as a stable tertiary alcohol scaffold, resisting oxidative degradation common to primary and secondary alcohol excipients.[1] This guide provides a definitive analysis of its physicochemical properties, a validated synthesis route via Grignard alkylation, and rigorous analytical characterization protocols.[1]

Chemical Identity & Structural Analysis

The molecule features a nonane backbone with methyl substitution at the C2 and C4 positions, and a hydroxyl group at the C4 position. The steric bulk around the C4 hydroxyl group imparts significant resistance to esterification and oxidation.[1]

| Parameter | Data |

| CAS Registry Number | 74356-31-3 |

| IUPAC Name | 2,4-Dimethylnonan-4-ol |

| Molecular Formula | C₁₁H₂₄O |

| Molecular Weight | 172.31 g/mol |

| SMILES | CCCCCC(C)(O)CC(C)C |

| Stereochemistry | Racemic (contains one chiral center at C4, though often supplied as an achiral mixture due to synthesis method) |

| Functional Classification | Tertiary Alcohol; Branched Alkane |

Physicochemical Profile

The following data represents the standard specification range for high-purity research grades (≥98%).

| Property | Value / Range | Source / Context |

| Appearance | Colorless to pale yellow liquid | Standard State |

| Odor | Fruity, herbaceous, slightly floral | Organoleptic |

| Density (20°C) | 0.821 – 0.827 g/cm³ | JECFA Specification |

| Refractive Index (20°C) | 1.439 – 1.447 | JECFA Specification |

| Boiling Point | ~215 °C (Predicted) | @ 760 mmHg |

| Flash Point | > 90 °C | Closed Cup |

| Solubility | Soluble in ethanol, oils; Insoluble in water | Lipophilic character |

| LogP (Octanol/Water) | 3.8 (Predicted) | Indicates high membrane permeability |

Validated Synthesis Protocol

Methodology: Grignard Alkylation Rationale: The most direct and high-yield route to this compound involves the nucleophilic addition of a pentyl organometallic reagent to a commercially available ketone, 4-methyl-2-pentanone (Methyl Isobutyl Ketone - MIBK).[1] This route ensures the correct regiochemistry and formation of the quaternary carbon at C4.[1]

Reaction Scheme

-

Precursor: 4-Methyl-2-pentanone (MIBK).[1]

-

Reagent: Pentylmagnesium bromide (prepared in situ or commercial).

-

Mechanism: Nucleophilic attack of the pentyl carbanion on the C2 carbonyl of MIBK.[1]

Figure 1: Grignard synthesis workflow for this compound.

Step-by-Step Protocol

-

Preparation : Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

-

Reagent Formation : Charge magnesium turnings (1.1 eq) and anhydrous THF. Add 1-bromopentane (1.0 eq) dropwise to initiate Grignard formation.[1] Maintain gentle reflux.[1]

-

Addition : Cool the Grignard solution to 0°C. Add 4-methyl-2-pentanone (0.9 eq) dissolved in anhydrous THF dropwise over 60 minutes. The stoichiometry is controlled to ensure complete consumption of the ketone.[1]

-

Reaction : Allow the mixture to warm to room temperature and stir for 4 hours.

-

Work-up : Quench carefully with saturated aqueous ammonium chloride (

). Extract with diethyl ether ( -

Purification : Purify the residue via fractional distillation under reduced pressure (approx. 10 mmHg). Collect the fraction corresponding to the target boiling point.[1][2]

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following spectral fingerprints are established.

Gas Chromatography - Mass Spectrometry (GC-MS)

Due to the tertiary alcohol structure, the molecular ion (

-

Column: DB-5 or equivalent non-polar capillary column.[1]

-

Carrier Gas: Helium @ 1 mL/min.

-

Key Fragments (EI, 70 eV):

Nuclear Magnetic Resonance (NMR)

Predicted shifts in

- NMR (400 MHz):

-

NMR (100 MHz):

-

Distinctive quaternary carbon signal at ~73 ppm (C-OH).[1]

-

Stability & Safety Profile

Stability

-

Oxidation: Highly stable against oxidation compared to primary/secondary alcohols.[1] Does not form aldehydes or ketones under standard storage conditions.[1]

-

Dehydration: Susceptible to acid-catalyzed dehydration (E1 mechanism) to form alkene isomers (e.g., 2,4-dimethyl-3-nonene) at elevated temperatures in the presence of strong acids.[1]

Toxicology & Handling (GHS)[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3018500, this compound.[1] Retrieved from [Link]

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA). Specification for Flavorings: this compound.[1] JECFA Flavor Number 1850.[1] Retrieved from [Link][1][2][4]

-

European Chemicals Agency (ECHA). Registration Dossier: 2,4-Dimethylnonan-4-ol.[1] CAS 74356-31-3.[5][1][6] Retrieved from [Link][1]

Sources

- 1. This compound | C11H24O | CID 3018500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. EP3670486A1 - Processes for preparing 4-methyl-5-nonanone and 4-methyl-5-nonanol - Google Patents [patents.google.com]

- 5. parchem.com [parchem.com]

- 6. GSRS [gsrs.ncats.nih.gov]

molecular structure and formula of 2,4-Dimethyl-4-nonanol

An In-depth Technical Guide to 2,4-Dimethyl-4-nonanol

Abstract

This technical guide provides a comprehensive overview of this compound (FEMA 4407), a tertiary aliphatic alcohol utilized as a flavoring agent in the food and fragrance industry. The document details the molecule's structural characteristics, physicochemical properties, a proposed, mechanistically-sound synthetic route via Grignard reaction, and a thorough, predictive analysis of its spectroscopic signature (¹H NMR, ¹³C NMR, IR, and MS). This guide is intended for researchers, chemists, and professionals in drug development and flavor science, offering field-proven insights into its synthesis and characterization.

Molecular Identity and Physicochemical Characteristics

Nomenclature and Structural Identifiers

This compound is a branched-chain tertiary alcohol. Its structure is characterized by a nonane backbone with methyl groups at positions 2 and 4, and a hydroxyl group at position 4. Due to the chiral center at position 2, the compound exists as a racemic mixture.[1]

| Identifier | Value | Source |

| IUPAC Name | 2,4-dimethylnonan-4-ol | [2] |

| CAS Number | 74356-31-3 | [1][3] |

| Molecular Formula | C₁₁H₂₄O | [1][2][3] |

| Molecular Weight | 172.31 g/mol | [1][2] |

| SMILES | CCCCCC(C)(CC(C)C)O | [1][2] |

| InChI | InChI=1S/C11H24O/c1-5-6-7-8-11(4,12)9-10(2)3/h10,12H,5-9H2,1-4H3 | [1][2] |

| InChIKey | ZCYIZHWZWCLYQE-UHFFFAOYSA-N | [1][2] |

Molecular Structure

The structural formula of this compound is depicted below, illustrating the tertiary alcohol functional group and the arrangement of the alkyl chains.

Physicochemical Properties

This compound is a colorless liquid at room temperature, possessing a characteristic fruity aroma which is the basis for its primary industrial application.[2][3] It is sparingly soluble in water but soluble in organic solvents like ethanol and fats.[2]

| Property | Value | Unit | Conditions | Source |

| Appearance | Colorless clear liquid | - | Ambient | [3] |

| Odor | Fruity | - | - | [2][3] |

| Boiling Point | 211.0 - 213.0 | °C | 760 mmHg | [3] |

| Specific Gravity | 0.825 - 0.833 | - | @ 25 °C | [3] |

| Refractive Index | 1.439 - 1.447 | - | @ 20 °C | [2] |

| Flash Point | 94.4 | °C | (202 °F, TCC) | [3] |

| logP (o/w) | 4.05 | - | Calculated | [3] |

Retrosynthetic Analysis and Manufacturing Protocol

Expertise & Experience: Rationale for Synthetic Strategy

While specific manufacturing processes for this compound are proprietary, a robust and logical approach for its synthesis in a laboratory or industrial setting is the Grignard reaction. This cornerstone of organic synthesis is ideal for forming carbon-carbon bonds and is particularly effective for creating tertiary alcohols.[4][5] The retrosynthetic analysis points to two primary Grignard pathways:

-

Route A: Reaction of a pentyl Grignard reagent with 4-methyl-2-pentanone (methyl isobutyl ketone).

-

Route B: Reaction of an isobutyl Grignard reagent with 2-heptanone.

Route A is often preferred due to the commercial availability and lower cost of methyl isobutyl ketone. The Grignard reagent, pentylmagnesium halide, can be readily prepared from 1-halopentane and magnesium turnings.[5] The entire process must be conducted under anhydrous conditions, as Grignard reagents are potent bases that react readily with protic solvents like water, which would quench the reagent and halt the desired reaction.[6][7]

Proposed Synthesis Workflow

The synthesis is a two-step process: formation of the Grignard reagent followed by its reaction with the ketone and subsequent acidic workup.

Detailed Experimental Protocol

This protocol is a self-validating system; successful formation of the Grignard reagent is visually indicated, and the final product's identity is confirmed by the spectroscopic methods detailed in Section 3.

Materials:

-

Magnesium turnings

-

1-Bromopentane

-

4-Methyl-2-pentanone (Methyl isobutyl ketone)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Iodine crystal (as initiator)

Procedure:

-

Apparatus Setup: All glassware must be rigorously dried in an oven (e.g., at 120 °C overnight) and assembled while hot under a dry, inert atmosphere (e.g., nitrogen or argon).

-

Grignard Reagent Formation:

-

To a three-necked flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add a small crystal of iodine. The purple color will fade as the iodine reacts with the magnesium surface, indicating activation.

-

Add a solution of 1-bromopentane in anhydrous diethyl ether dropwise via the dropping funnel to the magnesium turnings. The reaction is exothermic and should initiate spontaneously, evidenced by cloudiness and gentle refluxing of the ether. Maintain a steady reflux by controlling the addition rate.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting dark gray-brown solution is the pentylmagnesium bromide reagent.

-

-

Reaction with Ketone:

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of 4-methyl-2-pentanone in anhydrous diethyl ether dropwise via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

-

-

Workup and Isolation:

-

Cool the reaction mixture again in an ice bath and slowly add saturated aqueous NH₄Cl solution to quench the reaction and hydrolyze the magnesium alkoxide intermediate.

-

Transfer the mixture to a separatory funnel. Separate the ether layer.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine all organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

-

Purify the resulting crude oil by vacuum distillation to yield pure this compound.

-

Reaction Mechanism

The reaction proceeds via nucleophilic addition of the Grignard reagent to the electrophilic carbonyl carbon of the ketone.[7] The strongly nucleophilic carbon of the pentyl group attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral magnesium alkoxide intermediate. The subsequent addition of a mild acid protonates the alkoxide to yield the final tertiary alcohol product.[8]

Structural Elucidation and Spectroscopic Profile

While a publicly available, fully assigned spectrum for this compound is not readily found, its spectroscopic profile can be accurately predicted based on its structure and established principles of NMR, IR, and MS for tertiary alcohols.[9][10][11]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum will be complex due to the molecule's asymmetry and the presence of diastereotopic protons.

-

~3.5-4.5 ppm (s, 1H): The hydroxyl (-OH) proton. This peak is typically a broad singlet and its chemical shift is highly dependent on concentration and solvent. It can be confirmed by a D₂O shake, which will cause the peak to disappear.[9]

-

~1.5-1.8 ppm (m, 1H): The methine proton at C2 (-CH-).

-

~1.2-1.5 ppm (m, ~8H): The methylene protons of the pentyl chain and the CH₂ group at C3. These will appear as a complex multiplet.

-

~1.1 ppm (s, 3H): The methyl group attached to C4. As a singlet, this peak is a key identifier for the tertiary alcohol center.

-

~0.9 ppm (m, 9H): The three terminal methyl groups (C1, C9, and the methyl on C2) will likely overlap in the upfield region, appearing as a combination of a triplet and a doublet.

¹³C NMR Spectroscopy (Predicted)

The carbon spectrum will show 11 distinct signals corresponding to each carbon atom.

-

~74-78 ppm: The quaternary carbon C4, bonded to the hydroxyl group. This deshielded signal is characteristic of a tertiary alcohol.

-

~50-55 ppm: The methylene carbon C3, adjacent to the quaternary center.

-

~40-45 ppm: The methine carbon C2.

-

~14-40 ppm: The remaining seven aliphatic carbons, including the two methyl groups attached to C2 and C4, and the carbons of the n-pentyl chain. The terminal methyl carbon (C9) will be the most upfield at ~14 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides clear evidence of the key functional groups.

-

~3600-3300 cm⁻¹ (broad, strong): A prominent, broad absorption band characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol.[9][10]

-

~2960-2850 cm⁻¹ (strong, sharp): Multiple peaks corresponding to C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups.[1]

-

~1465 cm⁻¹ and ~1375 cm⁻¹: C-H bending (scissoring and rocking) vibrations for the alkyl groups.[1]

-

~1210-1100 cm⁻¹ (strong): The C-O stretching vibration for a tertiary alcohol. The position of this peak is a key diagnostic feature to distinguish it from primary or secondary alcohols.[10]

Mass Spectrometry (Predicted Fragmentation)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) at m/z = 172 is expected to be very weak or entirely absent, which is a hallmark of tertiary alcohols due to the ease of fragmentation.[12][13] The major fragmentation pathways will be:

-

Alpha-Cleavage: This is the most favorable fragmentation pathway for alcohols, involving the cleavage of a C-C bond adjacent to the oxygen atom.[13]

-

Loss of the pentyl radical (•C₅H₁₁) would result in a fragment ion at m/z = 87 .

-

Loss of the isobutyl radical (•C₄H₉) would result in a fragment ion at m/z = 115 . This is expected to be a major peak.

-

-

Dehydration: Loss of a water molecule (H₂O) from the molecular ion.

-

This would produce a fragment at m/z = 154 (M-18).

-

Summary of Predicted Spectroscopic Data

| Technique | Key Feature | Predicted Position/Value | Rationale |

| ¹H NMR | -OH Proton | ~3.5-4.5 ppm (broad s) | Exchangeable hydroxyl proton |

| C4-CH₃ | ~1.1 ppm (s) | Methyl on quaternary carbon | |

| ¹³C NMR | C4-OH | ~74-78 ppm | Deshielded tertiary alcohol carbon |

| IR | O-H Stretch | ~3600-3300 cm⁻¹ | H-bonded alcohol |

| C-O Stretch | ~1210-1100 cm⁻¹ | Tertiary alcohol C-O bond | |

| MS | Molecular Ion | m/z = 172 (weak/absent) | Unstable tertiary alcohol |

| Major Fragment | m/z = 115 | Alpha-cleavage (loss of isobutyl) |

Applications in Flavor Science

Regulatory Status and Organoleptic Properties

This compound is recognized as a safe flavoring substance by the Flavor and Extract Manufacturers Association (FEMA), designated with FEMA number 4407.[14] This status signifies that it is "Generally Recognized As Safe" (GRAS) for its intended use in food products.[15][16] Its primary contribution to flavor profiles is its distinct fruity aroma.[2]

Structure-Activity Relationship

The organoleptic properties of this compound are a direct result of its molecular structure. The C11 carbon backbone provides sufficient volatility to be perceived by the olfactory system, while the tertiary alcohol group and branched methyl substituents contribute to its characteristic fruity and somewhat waxy scent profile. The specific arrangement of the alkyl groups modulates its interaction with olfactory receptors, distinguishing its aroma from that of linear or less-branched alcohols.

Safety and Handling

GHS Hazard Classification

While many reports indicate the substance does not meet GHS hazard criteria, aggregated data from the ECHA C&L Inventory suggests the following potential hazards.[2] Professionals should always consult the specific Safety Data Sheet (SDS) from their supplier.

| GHS Hazard Statement | Code | Class |

| Causes skin irritation | H315 | Skin Irrit. 2 |

| Causes serious eye damage | H318 | Eye Dam. 1 |

| May cause respiratory irritation | H335 | STOT SE 3 |

| May cause long lasting harmful effects to aquatic life | H413 | Aquatic Chronic 4 |

Laboratory Handling and Storage

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.

Conclusion

This compound is a well-characterized tertiary alcohol with significant application in the flavor industry. Its molecular structure gives rise to desirable fruity organoleptic properties, and its synthesis is readily achievable through established organic chemistry principles like the Grignard reaction. The predictive spectroscopic analysis provided herein offers a robust framework for its identification and quality control. Adherence to standard safety protocols is necessary for its handling in a research or industrial environment.

References

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,4-dimethylpentane. Retrieved February 4, 2026, from [Link]

-

GSRS. (n.d.). This compound. Retrieved February 4, 2026, from [Link]

- University of California, Davis. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. Retrieved February 4, 2026, from a file available on the UC Davis website.

-

Purdue University. (n.d.). Grignard Reagents. Retrieved February 4, 2026, from [Link]

-

The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3018500, this compound. Retrieved February 4, 2026, from [Link]

-

Flavor and Extract Manufacturers Association (FEMA). (n.d.). 4407 this compound. Retrieved February 4, 2026, from [Link]

-

Chemistry LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved February 4, 2026, from [Link]

-

Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. Retrieved February 4, 2026, from [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3018500, this compound.

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Retrieved February 4, 2026, from [Link]

- Food and Agriculture Organization of the United Nations. (n.d.). GRAS Substances (4254-4429).

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 4, 2026, from [Link]

-

Spectroscopy Online. (2017, April 1). Alcohols—The Rest of the Story. Retrieved February 4, 2026, from [Link]

-

DSpace@MIT. (n.d.). Preparation and reactions of medium-ring Grignard reagent. Retrieved February 4, 2026, from [Link]

- IFT.org. (n.d.). GRAS Flavoring Substances 24.

-

Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 2,4-dimethylpentane. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (2014, February 26). What are the equations for the synthesis of dimethyl 2 butanol from propanone and 2 bromopropane?. Retrieved February 4, 2026, from [Link]

- Flavor and Extract Manufacturers Association (FEMA). (n.d.). GRAS Substances (3250-3325).

-

Chemguide. (n.d.). Mass spectra - fragmentation patterns. Retrieved February 4, 2026, from [Link]

- Flavor and Extract Manufacturers Association (FEMA). (n.d.). GRAS Flavoring Substances 26.

-

Fiveable. (n.d.). Spectroscopy of Alcohols and Phenols | Organic Chemistry Class Notes. Retrieved February 4, 2026, from [Link]

- BenchChem. (n.d.). Application Notes and Protocols for the Mass Spectrometry Fragmentation of 2,4-Dimethyl-3-hexanol.

-

ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved February 4, 2026, from [Link]

- W. W. Norton & Company. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition. Retrieved February 4, 2026, from a textbook chapter available online.

-

Pearson Study Prep. (2015, March 19). IR Spect Drawing Spectra: Alcohols and Amines [Video]. YouTube. [Link]

-

DTIC. (1980, June 18). Mass Spectral Fragmentation of a Novel Cyclooctane: 2,4-Dimethyl-7,7-Dinitro-1,3,5-Trioxacyclooctane. Retrieved February 4, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Nonanol. NIST Chemistry WebBook. Retrieved February 4, 2026, from [Link]

- UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved February 4, 2026, from a PDF on the UT Southwestern website.

Sources

- 1. C7H16 infrared spectrum of 2,4-dimethylpentane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 2,4-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. US3758620A - Process for the preparation of grignard reagents - Google Patents [patents.google.com]

- 3. brainly.com [brainly.com]

- 4. Grignard Reagents [chemed.chem.purdue.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. fiveable.me [fiveable.me]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. femaflavor.org [femaflavor.org]

- 15. femaflavor.org [femaflavor.org]

- 16. ift.org [ift.org]

2,4-Dimethyl-4-nonanol odor profile and organoleptic characteristics

Odor Profile, Synthesis, and Organoleptic Characterization

Chemical Identity & Physicochemical Characterization

2,4-Dimethyl-4-nonanol (CAS: 74356-31-3) is a hindered tertiary alcohol belonging to the class of branched-chain saturated alcohols. Unlike its more common analogs (e.g., Tetrahydrolinalool or 2,6-Dimethyl-4-heptanol), this molecule exhibits a unique hydrophobic profile due to its extended carbon chain (C11 total) and specific steric crowding around the hydroxyl group.

Physicochemical Data Table

| Property | Value | Relevance to Application |

| CAS Number | 74356-31-3 | Global Inventory Identification |

| Molecular Formula | C₁₁H₂₄O | Stoichiometry |

| Molecular Weight | 186.33 g/mol | Volatility & Diffusion coefficient |

| LogP (o/w) | 4.05 (est) | High hydrophobicity; indicates high substantivity on substrates (skin/fabric). |

| Vapor Pressure | ~0.040 mmHg @ 25°C | Low volatility; functions as a middle-to-base note fixative. |

| Refractive Index | 1.434 – 1.440 | Quality Control parameter.[1] |

| Flash Point | ~94°C (202°F) | Processing safety classification (Class IIIB). |

Organoleptic Characteristics

The odor profile of this compound is distinct from the "citrus-floral" archetype of standard terpene alcohols. It functions as a modifier rather than a primary character impact molecule.

Olfactory Profile Analysis[1][2][3]

-

Primary Descriptor: Fruity (Generic, non-specific fruitiness).[1]

-

Secondary Nuances: Green, slightly woody, and floral (reminiscent of hyacinth or dimetol-like freshness but heavier).

-

Tactile/Mouthfeel: When evaluated in flavor dilution (though primarily a fragrance ingredient), it exhibits a "fatty" or "coating" mouthfeel due to the C9 backbone.

Substantivity & Performance

The high LogP (4.05) dictates the molecule's behavior in application.

-

Tenacity: High. It remains on blotters for >48 hours.

-

Stability: Excellent. The tertiary alcohol structure provides steric hindrance, protecting the hydroxyl group from oxidation. It is stable in:

-

Hypochlorite bleach (pH > 11)

-

Acidic media (pH < 3)

-

Antiperspirant salts (Aluminum Chlorohydrate)

-

Structure-Activity Relationship (SAR)

The organoleptic shift from "fresh/citrus" (C7-C8 alcohols) to "fruity/fatty" (C9-C11 alcohols) follows the Hydrophobic Tail Extension Rule .

-

Steric Hindrance: The methyl groups at positions 2 and 4 create a "bulky" environment. This prevents rapid enzymatic degradation and chemical oxidation, contributing to its odor stability.

-

Receptor Binding: The hydroxyl group acts as the hydrogen bond donor (HBD) for the olfactory receptor (OR). The extended alkyl tail (pentyl chain at C4) interacts with the hydrophobic pocket of the OR. As the chain length exceeds C8, the odor character suppresses "sharpness" and enhances "waxy/fruity" perception.

Diagram 1: SAR & Receptor Interaction Mechanism

Caption: Structural interaction of this compound with olfactory receptors via amphiphilic binding.

Experimental Protocols

Protocol A: Chemical Synthesis (Grignard Alkylation)

Since this compound is not a primary natural isolate, it is synthesized via the Grignard reaction of a specific ketone precursor.

Objective: Synthesize this compound from 2-methyl-4-nonanone.

Reagents:

-

Precursor: 2-Methyl-4-nonanone (Isobutyl pentyl ketone).

-

Grignard Reagent: Methylmagnesium Chloride (MeMgCl) or Bromide (3.0 M in THF).

-

Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, N₂ inlet, and addition funnel.

-

Charge: Add 1.1 equivalents of MeMgCl (in THF) to the flask under N₂ atmosphere. Cool to 0°C using an ice bath.

-

Addition: Dissolve 1.0 equivalent of 2-Methyl-4-nonanone in anhydrous THF. Add dropwise to the Grignard reagent over 60 minutes, maintaining temperature <10°C.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor consumption of ketone via TLC or GC-FID.

-

Quench: Cool to 0°C. Slowly add saturated aqueous Ammonium Chloride (NH₄Cl) to hydrolyze the alkoxide intermediate.

-

Extraction: Extract the aqueous layer with Diethyl Ether (3x). Combine organic layers.

-

Purification: Wash with brine, dry over MgSO₄, and concentrate in vacuo.

-

Distillation: Perform fractional vacuum distillation. This compound will distill at a higher boiling point than any unreacted ketone.

Diagram 2: Synthesis Workflow

Caption: Grignard synthesis pathway for converting 2-methyl-4-nonanone to the target tertiary alcohol.

Protocol B: GC-Olfactometry (GC-O) Assessment

To verify the odor profile and ensure no trace impurities (like ketones) are skewing the profile.

Equipment: Agilent 7890B GC with an Olfactory Port (ODP 3). Column: DB-Wax (Polar) or DB-5 (Non-polar), 30m x 0.25mm x 0.25µm.

Method:

-

Injection: 1 µL of 1% solution in Ethanol. Split ratio 10:1.

-

Oven Program: 50°C (2 min hold) → 10°C/min → 240°C.

-

Detection: Effluent split 1:1 between FID (Flame Ionization Detector) and Sniff Port.

-

Assessment: Three trained panelists record odor descriptors and intensity (0-5 scale) in real-time.

-

Data Correlation: Overlay the FID chromatogram with the "Aromagram" (panelist response) to confirm the peak at Retention Index (RI) ~1400 (Polar) corresponds to the "Fruity/Waxy" descriptor.

Safety & Regulatory (GHS)

While generally considered safe for use in fragrances (similar to other aliphatic alcohols), standard precautions apply.

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.

-

-

Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of mist.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3018500, this compound. Retrieved from [Link]

-

The Good Scents Company. (2024). General Fragrance Alcohol Data and Safety Assessments. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Physical Properties of 2,4-Dimethyl-4-nonanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Significance of 2,4-Dimethyl-4-nonanol

This compound is a tertiary alcohol with a distinct fruity aroma. As a flavoring agent and fragrance component, its physical properties are of paramount importance for formulation, quality control, and regulatory compliance. For professionals in drug development, understanding the physicochemical characteristics of structurally similar molecules is fundamental to predicting the behavior of novel compounds, including their solubility, stability, and interaction with biological systems. This guide provides an in-depth exploration of two key physical properties of this compound: its boiling point and density, complete with detailed experimental protocols for their accurate determination.

The structure of this compound, featuring a hydroxyl group on a quaternary carbon, sterically hinders reactions at this position, influencing its chemical reactivity and physical behavior. Its relatively long carbon chain contributes to its low water solubility and higher boiling point compared to smaller alcohol molecules.

Core Physical Properties of this compound

The precise determination of the physical properties of this compound is crucial for its application and study. The following table summarizes the experimentally determined boiling point and density of this compound.

| Physical Property | Value | Conditions | Source |

| Boiling Point | 211.00 - 213.00 °C | @ 760.00 mm Hg | [Parchem, 2024][1] |

| Density | 0.821 - 0.827 g/cm³ | Not Specified | [National Center for Biotechnology Information, 2024][2] |

| Specific Gravity | 0.82500 - 0.83300 | @ 25.00 °C | [Parchem, 2024][1] |

Section 1: Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a pure compound, the boiling point is a characteristic constant under a given pressure and serves as an important indicator of its purity. Due to its relatively high boiling point, the determination of this property for this compound requires careful experimental technique to ensure accuracy and avoid thermal decomposition.

Principle of Boiling Point Determination

Several methods can be employed to determine the boiling point of a liquid. The distillation method is a common and reliable technique that also allows for the purification of the sample.[3] This method involves heating the liquid to its boiling point, condensing the vapor, and recording the temperature at which the liquid-vapor equilibrium is maintained.[3]

Detailed Experimental Protocol: Simple Distillation Method

This protocol outlines the steps for determining the boiling point of this compound using a simple distillation apparatus.

Materials:

-

Round-bottom flask (50 mL)

-

Distillation head (still head)

-

Condenser (Liebig or Graham)

-

Receiving flask (25 mL)

-

Thermometer (-10 to 300 °C) with appropriate adapter

-

Heating mantle or oil bath

-

Boiling chips or a magnetic stir bar

-

Clamps and stands to secure the apparatus

-

This compound sample (approx. 20 mL)

Procedure:

-

Apparatus Assembly:

-

Place a few boiling chips or a magnetic stir bar in the round-bottom flask.

-

Add approximately 20 mL of this compound to the flask.

-

Connect the distillation head to the round-bottom flask.

-

Insert the thermometer into the distillation head, ensuring the top of the thermometer bulb is level with the bottom of the side arm leading to the condenser.

-

Attach the condenser to the side arm of the distillation head and secure it with a clamp. Connect the lower inlet of the condenser to a cold water source and the upper outlet to a drain.

-

Place the receiving flask at the outlet of the condenser.

-

Securely clamp all components of the apparatus.

-

-

Heating and Distillation:

-

Begin circulating cold water through the condenser.

-

Gradually heat the round-bottom flask using the heating mantle or oil bath.

-

Observe the liquid and note the temperature at which the first drop of distillate falls from the condenser into the receiving flask.

-

Continue heating until a steady rate of distillation is achieved (approximately 1-2 drops per second).

-

Record the temperature at which the vapor temperature remains constant. This is the boiling point of the liquid.

-

-

Post-Distillation:

-

Once the boiling point is determined or most of the liquid has been distilled, turn off the heat source and allow the apparatus to cool.

-

Disassemble the apparatus once it has reached room temperature.

-

Visualizing the Workflow: Boiling Point Determination

Caption: Workflow for Boiling Point Determination by Simple Distillation.

Section 2: Experimental Determination of Density

Density, an intrinsic physical property, is defined as the mass of a substance per unit volume. It is a fundamental parameter in chemical engineering, material science, and pharmaceutical development for calculations involving mass-volume relationships and for assessing substance purity.

Principle of Density Measurement

The density of a liquid can be determined by accurately measuring the mass of a known volume of the substance.[4] A pycnometer, or specific gravity bottle, is a piece of glassware designed to hold a precise volume of liquid at a specific temperature, thereby enabling a highly accurate density determination.

Detailed Experimental Protocol: Pycnometer Method

This protocol details the steps for determining the density of this compound using a pycnometer.

Materials:

-

Pycnometer (e.g., 10 mL or 25 mL) with a ground-glass stopper

-

Analytical balance (readable to at least 0.0001 g)

-

Constant temperature water bath

-

Thermometer

-

This compound sample

-

Distilled water (for calibration)

-

Acetone (for drying)

-

Lint-free tissue

Procedure:

-

Calibration of the Pycnometer:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer with its stopper on the analytical balance. Record this mass as m₁.

-

Fill the pycnometer with distilled water and insert the stopper, ensuring any excess water is expelled through the capillary.

-

Place the filled pycnometer in a constant temperature water bath (e.g., 25.0 °C) for at least 20 minutes to allow the contents to reach thermal equilibrium.

-

Remove the pycnometer from the bath and carefully dry the exterior with a lint-free tissue.

-

Weigh the pycnometer filled with water. Record this mass as m₂.

-

Look up the density of water (ρ_water) at the experimental temperature.

-

Calculate the volume of the pycnometer (V) using the formula: V = (m₂ - m₁) / ρ_water.

-

-

Measurement of this compound Density:

-

Empty the pycnometer, rinse it with acetone, and dry it completely.

-

Fill the dry pycnometer with this compound and insert the stopper.

-

Equilibrate the filled pycnometer in the constant temperature water bath as done in the calibration step.

-

Remove the pycnometer, dry the exterior, and weigh it. Record this mass as m₃.

-

Calculate the mass of the this compound sample: m_sample = m₃ - m₁.

-

Calculate the density of this compound (ρ_sample) using the formula: ρ_sample = m_sample / V.

-

Visualizing the Workflow: Density Determination

Caption: Workflow for Density Determination using a Pycnometer.

Conclusion

The accurate determination of the boiling point and density of this compound is essential for its effective use in various scientific and industrial applications. The protocols detailed in this guide provide robust and reliable methods for obtaining these critical physical properties. By understanding the principles behind these measurements and adhering to careful experimental techniques, researchers, scientists, and drug development professionals can ensure the quality and consistency of their work with this and other related compounds.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3018500, this compound. Retrieved January 23, 2026, from [Link].

-

Chemistry LibreTexts (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved January 23, 2026, from [Link].

-

WikiEducator (2009). Chemistry/The Density and Volume of a Water-Alcohol Mixture. Retrieved January 23, 2026, from [Link].

Sources

An In-Depth Technical Guide to the JECFA Specifications for the Flavoring Agent 2,4-Dimethyl-4-nonanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyl-4-nonanol is a flavoring substance valued for its characteristic fruity aroma. As with all food additives, its use in consumer products is contingent upon a rigorous safety assessment by international expert bodies. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) is a primary authority in this field, providing independent scientific advice to the Food and Agriculture Organization (FAO) and the World Health Organization (WHO). This guide offers a detailed examination of the JECFA specifications for this compound, delving into its chemical identity, toxicological evaluation, and the scientific rationale behind its approved use.

Chemical and Physical Specifications

A fundamental aspect of the JECFA evaluation is the precise identification and characterization of the substance. This ensures that the material used in toxicological studies is representative of the substance used in food. The key identifiers and physicochemical properties of this compound are summarized below.

| Identifier | Value | Source |

| JECFA Number | 1850 | JECFA |

| FEMA Number | 4407 | Flavor and Extract Manufacturers Association |

| CAS Number | 74356-31-3 | Chemical Abstracts Service |

| Molecular Formula | C₁₁H₂₄O | PubChem |

| Molecular Weight | 172.31 g/mol | PubChem |

| Synonyms | 2,4-Dimethylnonan-4-ol | PubChem |

| Property | Specification | Source |

| Physical Form | Colorless liquid | JECFA |

| Odor | Fruity aroma | JECFA |

| Solubility | Very slightly soluble in water; soluble in fats and ethanol | JECFA |

| Density (25°C) | 0.821–0.827 g/cm³ | JECFA |

| Refractive Index (20°C) | 1.439–1.447 | JECFA |

| Assay Purity | Minimum 95% | JECFA |

The JECFA Safety Evaluation: A Field-Proven Approach

The JECFA employs a systematic, tiered approach to the safety assessment of flavoring agents, a methodology that has been refined over decades of experience. This procedure is designed to be both thorough and efficient, prioritizing resources based on the potential risk of a substance. The causality behind this experimental and evaluative choice is to ensure consumer safety while acknowledging the vast number of flavoring substances and their typically low levels of dietary exposure.

The core of this evaluation rests on three pillars:

-

Chemical Structure and Metabolism: The molecular structure of a flavoring agent provides initial insights into its likely metabolic fate. Substances with simple structures that are predicted to be metabolized into known, innocuous endogenous compounds are generally of lower toxicological concern.

-

Exposure Assessment: An accurate estimation of dietary intake is crucial. JECFA utilizes data on the annual volume of production of a flavoring agent to estimate the per capita intake.

-

Toxicological Data: Depending on the structural class and intake level, a range of toxicological studies may be required, including assessments of metabolism, short-term toxicity, and genotoxicity.

The following diagram illustrates the generalized workflow for the safety evaluation of a flavoring agent by JECFA.

Toxicological Profile of this compound

At its 69th meeting in 2008, JECFA evaluated a group of aliphatic acyclic alcohols, aldehydes, acids, and related esters, which included this compound.

Metabolism

While specific metabolic studies on this compound were not detailed in the publicly available summaries, its metabolic fate can be predicted based on its chemical structure as a branched-chain tertiary aliphatic alcohol. Tertiary alcohols are generally more resistant to oxidation than primary or secondary alcohols. It is anticipated that this compound would be primarily metabolized through conjugation with glucuronic acid, a common detoxification pathway in humans, to form a more water-soluble glucuronide conjugate that is readily excreted in the urine. Minor metabolic pathways could involve oxidation at other positions on the alkyl chain, but this is expected to be a less significant route of elimination. The products of these metabolic pathways are considered to be of low toxicological concern.

Toxicological Studies

For flavoring agents with low estimated daily intakes and a predicted innocuous metabolic fate, extensive toxicological testing is often not required by JECFA. The evaluation of this compound and its group relied on the principles of structural analogy and read-across from other structurally similar substances for which toxicological data were available.

-

Short-Term Toxicity: For the group of aliphatic acyclic alcohols, aldehydes, acids, and related esters, JECFA reviewed available short-term toxicity studies on representative members. These studies generally indicated a low order of toxicity.

-

Genotoxicity: Genotoxicity studies on structurally related aliphatic alcohols have not indicated a concern for mutagenicity or clastogenicity. Based on its structure, this compound is not expected to have genotoxic potential.

JECFA Conclusion: Acceptable Daily Intake (ADI)

Based on the available data on its chemical structure, predicted metabolism, low estimated daily intake, and the toxicological profile of structurally related substances, the 69th JECFA meeting concluded that this compound poses no safety concern at current levels of intake when used as a flavouring agent .[1][2][3]

| Toxicological Endpoint | Assessment | Rationale |

| Metabolism | Predicted to be metabolized to innocuous products, primarily via glucuronidation. | Based on the chemical structure as a tertiary aliphatic alcohol and established metabolic pathways for similar compounds. |

| Short-Term Toxicity | Low order of toxicity. | Inferred from data on structurally related aliphatic alcohols. |

| Genotoxicity | Not expected to be genotoxic. | Based on the absence of structural alerts for genotoxicity and data from related substances. |

| Acceptable Daily Intake (ADI) | No safety concern at current levels of intake when used as a flavouring agent. | Low estimated dietary exposure and a favorable toxicological profile based on its predicted metabolism and data from structurally related compounds. |

Conclusion

References

-

Joint FAO/WHO Expert Committee on Food Additives. (2009). Evaluation of certain food additives and contaminants: sixty-ninth report of the Joint FAO/WHO Expert Committee on Food Additives. WHO technical report series; no. 952. [Link]

-

World Health Organization. (2009). Safety evaluation of certain food additives. WHO food additives series, 60. [Link]

-

Food and Agriculture Organization of the United Nations. (2009). Compendium of food additive specifications. FAO JECFA Monographs 5. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

-

World Health Organization. (n.d.). Procedure for the safety evaluation of flavouring agents. WHO Food Additives Series: 44. Retrieved February 7, 2024, from [Link]

Sources

Toxicological Evaluation of Aliphatic Tertiary Alcohols: A Mechanistic & Regulatory Guide

Executive Summary: The Tertiary Carbon Paradox

Aliphatic tertiary alcohols—such as tert-butyl alcohol (TBA) and tert-amyl alcohol (TAA)—occupy a unique niche in toxicology. Unlike primary or secondary alcohols, the tertiary carbon atom lacks the proton required for oxidation by alcohol dehydrogenase (ADH). This structural "blockade" fundamentally alters their toxicokinetic profile, shifting metabolism away from rapid aldehyde generation and toward slower oxidative pathways (via Cytochrome P450s) and Phase II conjugation (glucuronidation).

For drug development professionals, these compounds present a dual challenge:

-

Metabolic Stability: They often exhibit prolonged half-lives compared to their linear isomers.

-

Species-Specific Toxicity: They are notorious for inducing alpha-2u-globulin nephropathy in male rats—a mechanism irrelevant to humans but critical to identify early to avoid false attrition of candidate compounds.

This guide provides a rigorous framework for evaluating the safety of tertiary alcohols, moving from molecular mechanisms to regulatory risk assessment.

Chemical & Metabolic Characteristics[1][2][3][4]

The ADH Resistance Mechanism

The primary determinant of tertiary alcohol toxicology is the steric and electronic environment of the carbinol carbon (

-

Primary/Secondary Alcohols: Oxidized by ADH to aldehydes/ketones via abstraction of the

-proton. -

Tertiary Alcohols: The

-carbon is bonded to three alkyl groups. There is no hydrogen to abstract.[1] Consequently, these compounds are refractory to ADH .

Metabolic Shunting

Since the primary clearance route is blocked, metabolism is shunted to two alternative pathways:

-

Phase I Oxidation (CYP450): Hydroxylation of the alkyl side chains (not the carbinol carbon) by CYP2E1 and CYP2B6.

-

Phase II Conjugation: Direct glucuronidation of the tertiary hydroxyl group by UGTs (UDP-glucuronosyltransferases).[2]

Visualization: Metabolic Pathway of tert-Butyl Alcohol (TBA)[3]

Toxicodynamics: Mechanisms of Action

CNS Depression (Acute)

Tertiary alcohols are potent CNS depressants. Their lipophilicity allows rapid blood-brain barrier penetration.

-

Potency: TAA is significantly more potent than ethanol.

-

Mechanism: Positive allosteric modulation of GABA

receptors and inhibition of NMDA glutamate receptors. -

Clinical Implication: In acute overdose, respiratory depression is the primary cause of death.

Alpha-2u-Globulin Nephropathy (The Male Rat Artifact)

This is the most critical confounding factor in safety assessment.

-

Mechanism: Tertiary alcohols (and their metabolites) bind non-covalently to

-globulin, a protein synthesized exclusively in the liver of adult male rats. -

Pathology: The protein-ligand complex resists lysosomal degradation, accumulating in the proximal tubule (hyaline droplets). This causes cytotoxicity, compensatory cell proliferation, and eventually renal tubule tumors.

-

Human Relevance: None. Humans do not synthesize

-globulin.

Visualization: The Alpha-2u-Globulin AOP

[9]

Experimental Protocols

In Vitro Metabolic Stability (Headspace Method)

Rationale: Tertiary alcohols are volatile. Standard open-well microsomal incubations lead to evaporative loss, mimicking "metabolic clearance." A headspace-sealed protocol is mandatory.

Materials:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL).

-

NADPH Regenerating System.[4]

-

Gas Chromatography-Mass Spectrometry (GC-MS).

-

20 mL Headspace Vials with PTFE-lined caps.

Workflow:

-

Preparation: Dilute HLM to 0.5 mg/mL in phosphate buffer (pH 7.4) inside headspace vials.

-

Substrate Addition: Spike test compound (e.g., TAA) to final concentration of 10 µM. Immediately cap the vial.

-

Pre-incubation: Equilibrate at 37°C for 5 minutes.

-

Initiation: Inject NADPH regenerating system through the septum using a gas-tight syringe.

-

Incubation: Shake at 37°C for 0, 15, 30, and 60 minutes.

-

Termination: Inject 100 µL of cold 1M HCl through the septum to stop reaction.

-

Analysis: Analyze headspace vapor directly via GC-MS.

-

Calculation: Plot ln(Peak Area) vs. time to determine intrinsic clearance (

).

Differentiating Alpha-2u-Globulin Nephropathy

Rationale: If renal toxicity is observed in male rats, you must prove it is

Protocol:

-

Histopathology: Stain kidney sections with Mallory’s Heidenhain stain to visualize hyaline droplets.

-

Immunohistochemistry (IHC): Use specific anti-

-globulin antibodies.-

Positive Result: Strong staining colocalized with hyaline droplets.

-

-

Alpha-2u Quantification (ELISA):

-

Homogenize renal cortex.

-

Quantify protein levels using a sandwich ELISA.

-

Compare Treated Male vs. Control Male vs. Female (Females are the negative control).

-

Risk Assessment Framework

When deriving safety limits (e.g., Permitted Daily Exposure - PDE) for tertiary alcohols, follow this hierarchy:

| Parameter | Description | Critical Action |

| Point of Departure | Usually a NOAEL from a 90-day sub-chronic study. | Exclude male rat kidney data if |

| Target Organ | CNS (acute), Liver/Thyroid (chronic). | Monitor for thyroid follicular hypertrophy (often secondary to liver enzyme induction). |

| Uncertainty Factors | Inter-species (10x), Intra-species (10x). | Standard factors apply. |

| Genotoxicity | Ames Test, Micronucleus. | Generally negative. Tertiary alcohols are rarely DNA-reactive. |

Reference Values (Example for tert-Butanol)

-

Oral RfD (USEPA): 4 x 10⁻¹ mg/kg-day.

-

Basis: Kidney toxicity in female rats (inflammation/mineralization), explicitly excluding male rat renal tumors due to the

mechanism.

References

-

McGregor, D. (2010).[5][6] Tertiary-Butanol: A Toxicological Review. Critical Reviews in Toxicology. Link

-

NSF International. (2003). Tert-Butyl Alcohol (TBA) Oral Risk Assessment Document. Link

-

US EPA. (2021). Toxicological Review of tert-Butyl Alcohol (tert-Butanol). Integrated Risk Information System (IRIS). Link

-

Borghoff, S. J., et al. (2001). Alpha 2u-Globulin Nephropathy, Renal Cell Proliferation, and Dosimetry of Inhaled tert-Butyl Alcohol in Male and Female F-344 Rats. Toxicological Sciences. Link

-

Hard, G. C., et al. (1993). Development of a Criteria Document for Reporting Urinary Bladder Tumors in Rats. Toxicologic Pathology. Link

-

Cederbaum, A. I., & Cohen, G. (1980). Oxidative demethylation of t-butyl alcohol by rat liver microsomes. Biochemical and Biophysical Research Communications. Link

Sources

Methodological & Application

Application Notes and Protocols for the Incorporation of 2,4-Dimethyl-4-nonanol in Oral Care Products

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful incorporation of 2,4-Dimethyl-4-nonanol into oral care product formulations. This compound, a lipophilic tertiary alcohol, is recognized as a GRAS (Generally Recognized as Safe) flavoring agent with a characteristic fruity aroma.[1] Its inherent low water solubility presents a significant formulation challenge in aqueous-based systems such as mouthwashes and toothpastes.[1] This guide outlines systematic protocols covering physicochemical characterization, strategic formulation development to overcome solubility hurdles, robust analytical methods for quality control, and essential in vitro models for safety and preliminary efficacy assessment. The methodologies described herein are designed to provide a clear, scientifically-grounded framework for developing stable, effective, and safe oral care products containing this novel ingredient.

Introduction: Understanding the Core Challenge

The integration of novel functional ingredients is a primary driver of innovation in the oral care sector. This compound offers a unique sensory profile as a flavoring agent. However, its molecular structure, characterized by a long alkyl chain, renders it highly lipophilic and "very slightly soluble in water".[1] This fundamental property is the principal technical barrier to its incorporation into high-water-content oral care chassis.

Direct addition would lead to phase separation, resulting in a non-homogeneous, unstable, and aesthetically unacceptable product with unpredictable efficacy and sensory performance. Therefore, a systematic formulation approach grounded in the principles of colloid and surface chemistry is required. This involves creating a thermodynamically or kinetically stable micro-environment for the lipophilic molecule within the bulk aqueous phase of the product. This document provides the foundational protocols to achieve this, from initial characterization to final product evaluation.

Physicochemical Characterization of this compound

A thorough understanding of the active ingredient's properties is a prerequisite for rational formulation design. Key physicochemical parameters for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄O | PubChem CID 3018500[1] |

| Molecular Weight | 172.31 g/mol | PubChem CID 3018500[1] |

| Appearance | Colourless liquid | JECFA[1] |

| Aroma | Fruity | JECFA[1] |

| Solubility | Very slightly soluble in water; soluble in fats and ethanol | JECFA[1] |

| Density | 0.821-0.827 g/mL | JECFA[1] |

| Regulatory Status | GRAS Flavoring Agent (FEMA No. 4407) | FDA[1] |

Causality: The Importance of Lipophilicity (Log P)

The octanol-water partition coefficient (Log P) is a critical measure of a compound's lipophilicity and is instrumental in predicting its behavior in oil-water systems.[2] A higher Log P value indicates a greater preference for a lipid environment and predicts greater difficulty in aqueous formulation. Determining this value is essential for selecting an appropriate solubilization or emulsification strategy.[3]

Protocol 1: Experimental Determination of Log P via RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a well-established and reliable indirect method for determining Log P.[4] The protocol is based on the correlation between a compound's retention time on a non-polar stationary phase and its lipophilicity.

Methodology:

-

System Preparation:

-

HPLC System: Agilent 1260 Infinity II or equivalent, with a UV detector.

-

Column: C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: HPLC-grade water.

-

Mobile Phase B: HPLC-grade acetonitrile or methanol.

-

Maintain column temperature at 25°C.

-

-

Calibration:

-

Prepare a series of standard compounds with known Log P values (e.g., uracil, benzonitrile, toluene, biphenyl).

-

Inject each standard individually under isocratic conditions, varying the mobile phase composition (e.g., 30%, 40%, 50%, 60%, 70%, 80% Mobile Phase B).

-

For each isocratic run, calculate the retention factor (k) for each standard: k = (t_R - t_0) / t_0, where t_R is the retention time of the standard and t_0 is the void time (retention time of uracil).

-

For each standard, plot log(k) against the percentage of Mobile Phase B. Extrapolate the linear regression to 100% water (0% Mobile Phase B) to find the y-intercept, log(k_w).

-

Create a calibration curve by plotting the known Log P values of the standards against their calculated log(k_w) values.

-

-

Sample Analysis:

-

Prepare a stock solution of this compound in Mobile Phase B.

-

Perform the same series of isocratic runs as for the standards.

-

Calculate log(k_w) for this compound using the same extrapolation method.

-

-

Log P Determination:

-

Using the calibration curve generated in step 2, determine the Log P of this compound from its calculated log(k_w) value.

-

Formulation Development Strategies

The choice of formulation strategy depends on the desired final product characteristics, primarily whether the product is a single-phase system (clear mouthwash) or a multiphase system (opaque toothpaste).

Caption: Formulation strategy decision workflow.

Protocol 2: Solubilization for a Clear Mouthwash Formulation

For a transparent mouthwash, the goal is to create thermodynamically stable micelles that encapsulate the lipophilic this compound molecules, keeping them dispersed and "in solution".[5] Non-ionic surfactants with a high Hydrophilic-Lipophilic Balance (HLB) value (typically >13) are ideal for this purpose.[6]

Methodology:

-

Solubilizer Screening:

-

Select a panel of pharma-grade non-ionic solubilizers (e.g., Polysorbate 20, Polysorbate 80, PEG-40 Hydrogenated Castor Oil).[7]

-

Prepare a series of aqueous solutions for each solubilizer at varying concentrations (e.g., 1%, 2.5%, 5% w/w).

-

For each solubilizer solution, create a premix of the solubilizer and this compound at different ratios (e.g., 1:1, 3:1, 5:1, 10:1 solubilizer to active).

-

Slowly titrate the premix into the main aqueous phase (water, humectants like glycerin/sorbitol) under constant, gentle agitation.

-

Visually inspect the resulting solution against a dark background for clarity and lack of phase separation (Tyndall effect may be visible). The optimal system is the one that solubilizes the target concentration of the active with the lowest amount of solubilizer, yielding a clear solution.

-

-

Formulation Procedure:

-

Phase A (Aqueous): In the main vessel, combine purified water, humectants (e.g., Glycerin, Sorbitol), and any water-soluble actives or sweeteners (e.g., Sodium Saccharin, Xylitol). Mix until uniform.

-

Phase B (Oil/Active): In a separate vessel, combine this compound and the selected solubilizer. Mix gently until a clear, uniform solution is formed.

-

Combination: Slowly add Phase B to Phase A with continuous mixing. Avoid high shear, which can cause excessive foaming.

-

Final Additions: Add any preservatives (e.g., Sodium Benzoate), colors, and other therapeutic agents.

-

QC: Adjust pH if necessary and confirm final clarity and aroma.

-

Sample Mouthwash Formulation:

| Ingredient | Function | Concentration (% w/w) |

| Purified Water | Solvent | q.s. to 100 |

| Sorbitol (70% Solution) | Humectant, Sweetener | 10.0 - 20.0 |

| Glycerin | Humectant | 5.0 - 15.0 |

| Polysorbate 20 | Solubilizer | 0.5 - 2.5 |

| This compound | Flavoring Agent | 0.05 - 0.2 |

| Sodium Saccharin | Sweetener | 0.05 - 0.15 |

| Sodium Benzoate | Preservative | 0.1 - 0.2 |

| Cetylpyridinium Chloride | Antimicrobial Agent | 0.05 - 0.1 |

| Citric Acid / NaOH | pH Adjuster | As needed |

Protocol 3: Emulsification for a Toothpaste Formulation

In a toothpaste, which is an opaque semi-solid, the goal is to create a stable oil-in-water (o/w) emulsion where fine droplets of the flavor oil (containing this compound) are dispersed throughout the continuous aqueous/humectant phase.[8] The foaming agent (surfactant) often plays a dual role in helping to emulsify the flavor system.[8]

Methodology:

-

Binder Hydration:

-

In the main mixing vessel (planetary or vacuum mixer), disperse the binding agent (e.g., Xanthan Gum, Sodium CMC) into the humectant (Glycerin/Sorbitol). Mix until a smooth, lump-free slurry is formed. This prevents the binder from clumping when water is added.

-

-

Aqueous Phase Addition:

-

Slowly add purified water to the binder slurry and mix until the binder is fully hydrated and the solution is viscous. Add sweeteners and any preservatives.

-

-

Abrasive Incorporation:

-

Gradually add the abrasive powders (e.g., Hydrated Silica, Calcium Carbonate) under vacuum to prevent air incorporation. Mix until the paste is uniform and smooth.

-

-

Active/Flavor Phase Addition:

-

In a separate container, premix the this compound with any other essential oils.

-

Add the foaming agent (e.g., Sodium Lauryl Sulfate) to the main batch and mix briefly.

-

Inject the flavor premix into the main batch and mix until fully dispersed. The surfactant will aid in emulsifying the flavor oil into the paste.

-

-

Final Steps:

-

Add any coloring agents or other therapeutic ingredients (e.g., Sodium Fluoride).

-

Continue mixing under vacuum to ensure a homogeneous, air-free paste.

-

Analytical Protocols for Quality Control

Verifying the concentration of this compound in the final product is crucial for ensuring consistency and compliance. Due to its volatility and non-polar nature, Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or a Flame Ionization Detector (FID) is the method of choice.

Protocol 4: Quantification by GC-MS

Methodology:

-

Sample Preparation:

-

Mouthwash: Perform a simple liquid-liquid extraction. To 1 mL of mouthwash, add 1 mL of a water-immiscible solvent (e.g., Hexane or Dichloromethane) containing an appropriate internal standard (e.g., 2,6-Dimethyl-4-heptanol). Vortex vigorously for 2 minutes. Allow the layers to separate. Carefully transfer the organic (top) layer to a GC vial.

-

Toothpaste: Weigh 1 g of toothpaste into a centrifuge tube. Add 5 mL of a suitable solvent (e.g., Methanol) to dissolve the soluble components and disperse the paste. Vortex and sonicate for 10 minutes. Add 5 mL of Hexane (containing the internal standard) and vortex for 2 minutes to extract the lipophilic components. Centrifuge at 5000 rpm for 10 minutes to separate the phases and pellet the solids. Transfer the top hexane layer to a GC vial.

-

-

Instrumental Analysis:

-

GC System: Agilent 8890 GC or equivalent.

-

MS System: Agilent 5977B MSD or equivalent.

-

Column: DB-5ms or equivalent non-polar column (30 m x 0.25 mm x 0.25 µm).

-

Injection: 1 µL, splitless mode.

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium, constant flow (e.g., 1.2 mL/min).

-

Oven Program: Initial temp 60°C, hold for 2 min. Ramp at 10°C/min to 280°C, hold for 5 min.

-

MS Parameters: Scan mode (m/z 40-400) for identification. For quantification, use Single Ion Monitoring (SIM) of characteristic ions for this compound and the internal standard.

-

-

Calibration and Quantification:

-

Prepare a series of calibration standards of this compound with a constant concentration of the internal standard in hexane.

-

Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the analyte.

-

Calculate the concentration in the prepared samples using the linear regression equation from the calibration curve.

-

In Vitro Performance and Safety Evaluation

Prior to clinical testing, in vitro assays provide crucial data on the product's safety and potential biological activity.

Sources

- 1. This compound | C11H24O | CID 3018500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.pg.edu.pl [chem.pg.edu.pl]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. formulabotanica.com [formulabotanica.com]

- 6. sensient-beauty.com [sensient-beauty.com]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. FORMULATION INGREDIENTS FOR TOOTHPASTES AND MOUTHWASHES - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Detailed Guide to the Synthesis of 2,4-Dimethyl-4-nonanol via Grignard Reaction

For: Researchers, scientists, and drug development professionals.

Introduction

Tertiary alcohols are pivotal structural motifs in a vast array of organic molecules, including pharmaceuticals, fragrances, and specialty materials. Their synthesis is a cornerstone of modern organic chemistry. Among the myriad of synthetic strategies, the Grignard reaction stands out for its reliability, versatility, and efficiency in forming carbon-carbon bonds.[1][2] This application note provides a comprehensive guide to the synthesis of a specific tertiary alcohol, 2,4-dimethyl-4-nonanol, through the nucleophilic addition of a Grignard reagent to a ketone. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

Retrosynthetic Analysis and Strategic Approach

The target molecule, this compound, offers several retrosynthetic disconnections for a Grignard-based synthesis. A logical and efficient approach involves the disconnection at the C4-C5 bond. This strategy utilizes a primary alkyl halide, n-pentyl bromide, for the formation of the Grignard reagent, which then reacts with the commercially available and relatively inexpensive ketone, 4-methyl-2-pentanone (commonly known as methyl isobutyl ketone, MIBK). This route is generally preferred due to the ease of preparation and higher reactivity of Grignard reagents derived from primary alkyl halides.

Caption: Retrosynthetic analysis of this compound.

Reaction Mechanism

The synthesis of this compound via the Grignard reaction proceeds in two primary stages:

-